molecular formula C11H14N2 B13314464 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B13314464
M. Wt: 174.24 g/mol
InChI Key: BZVPPEUJUXJDHD-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research in neuropharmacology and synthetic chemistry .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C11H14N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-4,8,12H,5-7H2,1H3

InChI Key

BZVPPEUJUXJDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CCNCC2

Origin of Product

United States

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